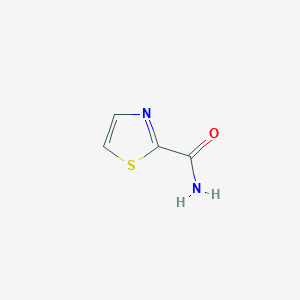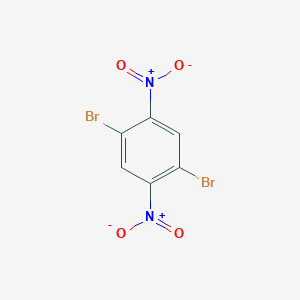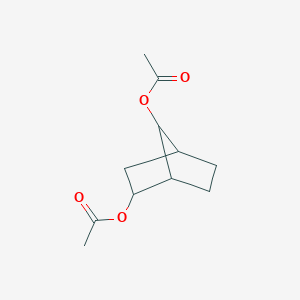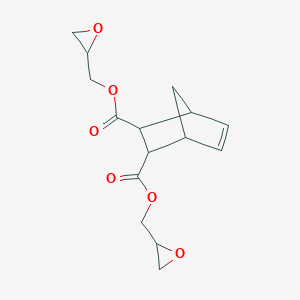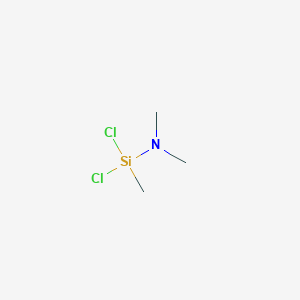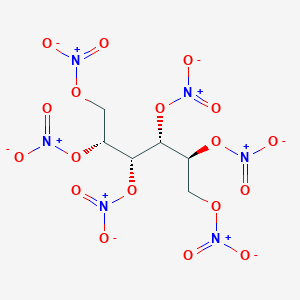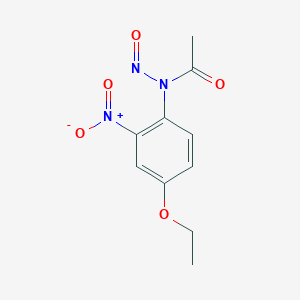
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide, commonly known as ENA, is a chemical compound that has been widely used in scientific research. It is a nitrosating agent that is commonly used to study the mechanisms of nitrosation and to investigate the effects of nitrosation on biological systems.
Wirkmechanismus
ENA is a nitrosating agent, which means that it can transfer a nitroso group (NO) to other molecules. The mechanism of nitrosation involves the formation of nitrosating species, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The reaction of ENA with amino acids, peptides, and proteins leads to the formation of nitrosated products. The nitrosation of DNA and RNA can lead to the formation of mutagenic and carcinogenic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ENA are complex and depend on the specific molecule that is being nitrosated. Nitrosation of amino acids, peptides, and proteins can lead to changes in their structure and function. Nitrosation of DNA and RNA can lead to mutations and carcinogenesis. ENA has also been shown to induce oxidative stress and to activate the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
ENA is a useful tool for investigating the mechanisms of nitrosation and the effects of nitrosation on biological systems. It is a relatively stable compound that can be easily synthesized and purified. However, ENA has some limitations for lab experiments. It is a potent nitrosating agent that can react with a wide range of nucleophiles, which can make it difficult to control the reaction. Additionally, ENA can induce oxidative stress, which can confound the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research on ENA. One area of interest is the development of new nitrosating agents that are more selective and less toxic than ENA. Another area of interest is the investigation of the effects of nitrosation on specific proteins and enzymes. Finally, the development of new techniques for detecting and quantifying nitrosated products will be important for advancing our understanding of the mechanisms of nitrosation.
Synthesemethoden
ENA can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with nitrosylsulfuric acid. The reaction yields ENA as a yellow crystalline solid. The purity of the compound is typically determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
ENA has been widely used in scientific research to investigate the mechanisms of nitrosation and to study the effects of nitrosation on biological systems. ENA is commonly used to nitrosate amino acids, peptides, and proteins. This allows researchers to investigate the effects of nitrosation on the structure and function of these molecules. ENA has also been used to study the effects of nitrosation on DNA and RNA.
Eigenschaften
CAS-Nummer |
15862-16-5 |
|---|---|
Produktname |
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide |
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-18-8-4-5-9(10(6-8)13(16)17)12(11-15)7(2)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
HXKVFSCPSAIRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-] |
Andere CAS-Nummern |
15862-16-5 |
Synonyme |
2-NITRO-N-NITROSOPHENACETIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






